molecular formula C20H22N6O2 B2982240 (E)-8-(2-aminophenyl)-3-(but-2-en-1-yl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919011-95-3

(E)-8-(2-aminophenyl)-3-(but-2-en-1-yl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2982240
CAS No.: 919011-95-3
M. Wt: 378.436
InChI Key: USBQXYYPJAUQMD-AATRIKPKSA-N
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Description

(E)-8-(2-aminophenyl)-3-(but-2-en-1-yl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The chemical compound is part of a broader category of compounds known for their potential therapeutic effects. Research has focused on synthesizing various derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating their biological activities, particularly targeting serotonin receptors and phosphodiesterases, which are significant for their potential antidepressant and anxiolytic applications. Notably, the study by Zagórska et al. (2016) synthesizes 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluates their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. This research identifies compounds with potent receptor ligands and weak inhibitory potencies for PDE4B and PDE10A, highlighting the compound's potential as a lead for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Structural and Molecular Studies

Further studies focus on the structure-activity relationships of derivatives of imidazo[2,1-f]purine-2,4-dione. For example, research by Zagórska et al. (2015) delves into the synthesis and testing of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones to evaluate their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. This research identifies compounds with significant receptor activities, contributing to understanding the structural features essential for receptor affinity and selectivity (Zagórska et al., 2015).

Antiviral and Antihypertensive Activity

The scope of research also extends to the antiviral and antihypertensive properties of purine derivatives. Studies like those by Kim et al. (1978) on imidazo[1,2-a]-s-triazine nucleosides explore the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues, providing insights into moderate rhinovirus activity at nontoxic dosage levels (Kim et al., 1978).

Properties

IUPAC Name

6-(2-aminophenyl)-2-[(E)-but-2-enyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-5-6-11-24-18(27)16-17(23(4)20(24)28)22-19-25(12(2)13(3)26(16)19)15-10-8-7-9-14(15)21/h5-10H,11,21H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBQXYYPJAUQMD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4N)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4N)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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